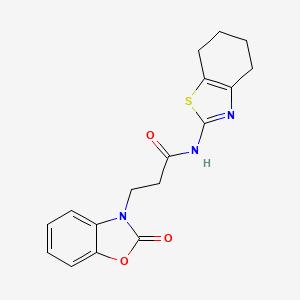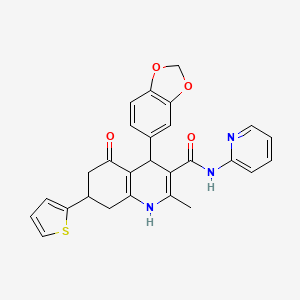![molecular formula C24H34N2O3S B4171335 N-[4-(1-adamantyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4171335.png)
N-[4-(1-adamantyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
Descripción general
Descripción
N-[4-(1-adamantyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as A-889425, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. A-889425 has been shown to have potential therapeutic applications in the treatment of pain and inflammation.
Mecanismo De Acción
N-[4-(1-adamantyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide exerts its pharmacological effects by selectively blocking the TRPV1 receptor. The TRPV1 receptor is involved in the perception of pain and inflammation, and its activation can lead to the release of pro-inflammatory mediators. By blocking the TRPV1 receptor, this compound can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have shown that this compound can reduce thermal hyperalgesia and mechanical allodynia, two common symptoms of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(1-adamantyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in lab experiments is its high potency and selectivity for the TRPV1 receptor. This allows for precise targeting of the receptor and reduces the likelihood of off-target effects. One limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several potential future directions for research involving N-[4-(1-adamantyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. One direction is to investigate its potential therapeutic applications in the treatment of chronic pain and inflammation. Another direction is to explore its potential as a tool for studying the TRPV1 receptor and its role in pain and inflammation. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects.
Aplicaciones Científicas De Investigación
N-[4-(1-adamantyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound is a potent and selective antagonist of the TRPV1 receptor, with an IC50 value of 0.1 nM. In vivo studies have shown that this compound can effectively reduce pain and inflammation in animal models.
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3S/c1-30(28,29)26(17-23(27)25-9-3-2-4-10-25)22-7-5-21(6-8-22)24-14-18-11-19(15-24)13-20(12-18)16-24/h5-8,18-20H,2-4,9-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDELUVSDRAQPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-4-methyl-6-{3-[(2-phenoxyethyl)thio]-1H-diaziren-1-yl}-2-pyrimidinamine](/img/structure/B4171254.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4171260.png)
![1-phenyl-5-(2-pyrimidinylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4171262.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4171264.png)

![N-ethyl-2-nitro-5-[4-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4171274.png)



![6-methyl-N-{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B4171297.png)

![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171300.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4171312.png)
